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molecular formula C12H15NO2 B8603090 phenylglyoxylic-N-t-butylamide

phenylglyoxylic-N-t-butylamide

Cat. No. B8603090
M. Wt: 205.25 g/mol
InChI Key: SVWOSRJNHDBRGF-UHFFFAOYSA-N
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Patent
US04224226

Procedure details

There were present in a stirrer equipped apparatus protected against moisture, 131 grams (1.0 mole) of benzoyl cyanide, 148 grams (2.0 moles) of t-butanol and 50 ml of methylene chloride and under stirring at about +50° C. it was treated by dropwise addition 150 grams (1.5 moles) of concentrated sulfuric acid. After the end of the dropping, the mixture was post-stirred for another hour at room temperature and then the entire mixture poured on 400 grams of ice and well agitated. Subsequently, the mixture was extracted with methylene chloride and the methylene chloride solution evaporated. There resulted 195 grams of phenylglyoxylic-N-t-butylamide which corresponds to a yield of 95% based on the acyl cyanide added. The amide has a melting point of 76°-77° C.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:9]#[N:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](O)([CH3:14])([CH3:13])[CH3:12].S(=O)(=O)(O)[OH:17]>C(Cl)Cl>[C:11]([NH:10][C:9](=[O:17])[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
131 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C#N
Step Two
Name
Quantity
148 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice
Quantity
400 g
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring at about +50° C. it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There were present in a stirrer
CUSTOM
Type
CUSTOM
Details
equipped apparatus
STIRRING
Type
STIRRING
Details
After the end of the dropping, the mixture was post-stirred for another hour at room temperature
STIRRING
Type
STIRRING
Details
well agitated
EXTRACTION
Type
EXTRACTION
Details
Subsequently, the mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the methylene chloride solution evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(C(=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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